1-ethyl-7-methyl-3-[(4-phenylpiperazino)carbonyl][1,8]naphthyridin-4(1H)-one
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Overview
Description
1-ethyl-7-methyl-3-[(4-phenylpiperazino)carbonyl][1,8]naphthyridin-4(1H)-one is a heterocyclic compound belonging to the 1,8-naphthyridine family. This class of compounds is known for its diverse biological activities and photochemical properties . The compound’s structure includes a naphthyridine core, which is a fused ring system containing nitrogen atoms, making it an important scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1-ethyl-7-methyl-3-[(4-phenylpiperazino)carbonyl][1,8]naphthyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures . For instance, the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis are some of the methods employed . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-ethyl-7-methyl-3-[(4-phenylpiperazino)carbonyl][1,8]naphthyridin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can lead to the formation of reduced naphthyridine analogs .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential therapeutic properties, including antibacterial and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-3-[(4-phenylpiperazino)carbonyl][1,8]naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer progression, exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-ethyl-7-methyl-3-[(4-phenylpiperazino)carbonyl][1,8]naphthyridin-4(1H)-one can be compared with other similar compounds, such as quinolones and other naphthyridine derivatives . Quinolones, for example, share a similar heterocyclic core but differ in their substitution patterns and biological activities .
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-ethyl-7-methyl-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C22H24N4O2/c1-3-24-15-19(20(27)18-10-9-16(2)23-21(18)24)22(28)26-13-11-25(12-14-26)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3 |
InChI Key |
ZEMBHHOCMUVAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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